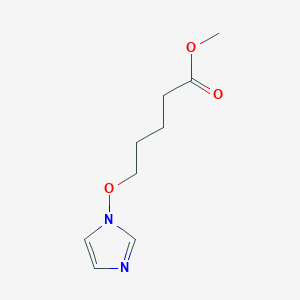

![molecular formula C15H13NO6S B3140255 Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate CAS No. 477871-40-2](/img/structure/B3140255.png)

Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate

Overview

Description

Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate (M4MPSNBC) is an organic compound of the sulfonyl nitrobenzene family. It is a colorless, odorless, crystalline solid at room temperature. M4MPSNBC is soluble in organic solvents, such as dimethyl sulfoxide, acetonitrile, and dichloromethane, and is insoluble in water. M4MPSNBC is a versatile compound and has a wide range of applications in scientific research.

Scientific Research Applications

Chemical Reactions and Product Synthesis

- The compound has been noted for its involvement in complex chemical reactions. For instance, reactions involving sulfones like Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate have been studied, leading to the formation of products like 2-methylsulfonylnitrobenzene, 2-nitrophenol, orthanilic acid, and 3-methylsulfonyl-3'nitro-4-amino-4'-hydroxybiphenyl. These reactions have been particularly noted for their intricate mechanisms and the variety of products formed under different conditions (Shaw & Miller, 1970).

Spectral and Structural Studies

- Methyl and ethyl-4-[(4′-substituted phenylsulfonyl)methyl]-3-nitrobenzoates, which are closely related to the compound , have been synthesized and their structures confirmed through spectral studies. The relationship between the chemical structure and spectral properties such as IR, NMR, and mass spectra have been a significant area of study, offering insight into the chemical behavior and reactivity of these compounds. The carbon-sulfur bond fission in these compounds has also been a focal point, indicating the potential for these materials in various applications (El-Bardan, 1992).

Nonlinear Optical Properties

- The compound has been implicated in the study of nonlinear optical properties. Specifically, derivatives of this compound have been analyzed for their single-crystal growth, molecular structure, and nonlinear optical properties. This research has implications for materials science, particularly in the development of new materials with specific optical characteristics. The detailed study of molecular interactions and the computation of electronic contributions to hyperpolarizability are crucial aspects of this research (Parol et al., 2020).

Electrophilic Reactions and Synthesis of Novel Compounds

- The compound's derivatives have been used as electrophilic sulfenylation agents in the synthesis of new chemical entities. This includes the creation of protected forms of amino acids, which are valuable in peptide synthesis. The ability to control stereochemistry in these reactions is particularly noteworthy, offering potential applications in pharmaceuticals and material sciences (Shibata et al., 1996).

Synthetic and Computational Chemistry

- Further research has delved into the synthesis of functionalized sulfonamides involving this compound derivatives. This includes multicomponent reactions leading to a variety of organic compounds. The exploration of these compounds' structural and electronic properties through computational studies, including density functional theory (DFT), offers valuable insights into their potential applications in various fields (Alizadeh et al., 2007).

Mechanism of Action

Target of Action

The primary target of Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription .

Mode of Action

This compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The compound affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, it downregulates Wnt/β-catenin target genes . This results in the inhibition of Wnt signaling-dependent proliferation of cancer cells .

Result of Action

The compound selectively decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It also suppresses the Wnt3a-induced TOP-Luc activation and increases active β-catenin levels .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s important to note that the compound’s stability may be affected by storage conditions, as it is recommended to be stored at 2-8°C .

properties

IUPAC Name |

methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6S/c1-10-3-6-12(7-4-10)23(20,21)14-8-5-11(15(17)22-2)9-13(14)16(18)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEPIXUADUTMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401221407 | |

| Record name | Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401221407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477871-40-2 | |

| Record name | Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477871-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401221407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B3140175.png)

![3-[(3-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B3140182.png)

![Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B3140184.png)

![N-(2,4-dichlorophenyl)-2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B3140191.png)

![Methyl 3-[2-(2-bromo-4-chlorophenoxy)acetamido]thiophene-2-carboxylate](/img/structure/B3140203.png)

![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B3140211.png)

![Ethyl 2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate](/img/structure/B3140225.png)

![1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole](/img/structure/B3140229.png)

![2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B3140238.png)

![N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3140240.png)

![ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate](/img/structure/B3140244.png)

![Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B3140276.png)